molecular formula C25H28ClN3O2 B2769084 4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one CAS No. 878693-44-8

4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

Cat. No. B2769084
M. Wt: 437.97
InChI Key: XHFWNDUQKMPAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one is a useful research compound. Its molecular formula is C25H28ClN3O2 and its molecular weight is 437.97. The purity is usually 95%.
BenchChem offers high-quality 4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Benzimidazole derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), displaying significant cellular potency and efficacy in cancer treatment models (Penning et al., 2009). These compounds, including structures related to the one , have shown promising results in clinical trials for cancer therapy due to their excellent potency against both PARP-1 and PARP-2 enzymes.

  • The research into the synthesis and pharmacological evaluation of novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors includes compounds structurally akin to the specified chemical. These derivatives have shown considerable anticonvulsant activity, highlighting the therapeutic potential in the development of anticonvulsant drugs (Faizi et al., 2017).

Organic Synthesis and Process Development

  • The process development for a CRF1 receptor antagonist involved selective chlorination of a benzimidazolone, showing the chemical versatility and potential applications of related compounds in synthesizing receptor-specific drugs (Sawai et al., 2017).

Antimicrobial and Anticancer Research

  • Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential use of these compounds, including structures similar to the one , in developing new antimicrobial agents (Salahuddin et al., 2017).

Materials Science

  • A study on the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole from cyanuric chloride, including structural, photophysical, and antimicrobial studies, highlights the broad utility of these compounds in materials science, especially for antimicrobial coatings and materials (Padalkar et al., 2014).

properties

IUPAC Name

4-[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2/c1-3-12-28-17-19(16-24(28)30)25-27-22-8-4-5-9-23(22)29(25)13-6-7-14-31-20-10-11-21(26)18(2)15-20/h3-5,8-11,15,19H,1,6-7,12-14,16-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFWNDUQKMPAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

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